
4,4-Difluoropiperidine hydrochloride
Overview
Description
4,4-Difluoropiperidine hydrochloride is a versatile compound with significant properties and applications. It is a crystalline solid with high solubility in water, making it valuable in pharmaceutical and chemical industries. This compound shows promise in treating neurological disorders due to its potent enzyme inhibitory effects. Additionally, it is stable, relatively non-toxic, and useful in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluoropiperidine hydrochloride can be synthesized through various methods. One common method involves the reaction of N-benzyl-4,4-difluoropiperidine with 1-chloroethyl chloroformate in methylene chloride under an argon atmosphere. The mixture is stirred at 55°C for 2 hours, followed by cooling and refluxing in methanol to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent removal under reduced pressure and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .
Scientific Research Applications
Neurological Disorders
DFPH has shown promise in treating neurological disorders due to its potent enzyme inhibitory effects. It acts on neurotransmitter regulation, making it a candidate for developing treatments for conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Schizophrenia
The compound serves as an essential intermediate in synthesizing histamine-3 receptor antagonists, which are crucial for regulating neurotransmitter release in the central nervous system .
Orexin Receptor Antagonism
Research indicates that 4,4-difluoropiperidine derivatives exhibit antagonist activity at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. This makes them potential candidates for treating obesity, sleep disorders, and other related conditions .
Agrochemical Applications
In addition to its pharmaceutical uses, DFPH is utilized in developing agrochemicals such as insecticides and herbicides. Its unique chemical properties allow it to serve as a building block for synthesizing various agrochemical compounds .
Safety Considerations
While this compound is relatively low in toxicity, safety measures are essential when handling the compound. It can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled. Proper personal protective equipment (PPE) should be used to minimize exposure risks .
Case Study 1: Development of Histamine-3 Receptor Antagonists
A study explored the synthesis of novel histamine-3 receptor antagonists using DFPH as a key intermediate. The resulting compounds demonstrated significant efficacy in preclinical models for cognitive enhancement in neurodegenerative diseases .
Case Study 2: Orexin Receptor Antagonists for Sleep Disorders
Research focused on DFPH derivatives targeting orexin receptors showed promising results in managing sleep disorders. The antagonists developed exhibited potential therapeutic benefits in clinical trials aimed at improving sleep quality without significant side effects .
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine hydrochloride involves its potent inhibitory effects on certain enzymes, particularly those involved in neurotransmitter regulation. This inhibition can modulate neurotransmitter levels in the central nervous system, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
Comparison: 4,4-Difluoropiperidine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and pharmacological properties. Compared to similar compounds, it offers a balance of stability, solubility, and enzyme inhibitory effects, making it particularly valuable in pharmaceutical research .
Biological Activity
4,4-Difluoropiperidine hydrochloride (DFPH) is a fluorinated piperidine derivative that has garnered attention for its significant biological activity, particularly in the pharmaceutical sector. This compound exhibits properties that make it a valuable intermediate in drug synthesis and a potential therapeutic agent for various neurological disorders.
- Molecular Formula : CHFN·HCl
- Solubility : Highly soluble in water and polar solvents
- Appearance : Crystalline solid
Pharmacological Applications
- Neurological Disorders : DFPH has been studied for its potential role as an antagonist of histamine-3 receptors, which are implicated in the regulation of neurotransmitter release. This makes it a candidate for treating conditions such as:
- Orexin Receptor Antagonism : Research indicates that DFPH derivatives may act as antagonists at orexin receptors, which are involved in regulating wakefulness and appetite. This could lead to applications in treating:
Enzyme Inhibition
DFPH exhibits potent inhibitory effects on specific enzymes related to neurotransmitter regulation. For instance, it has shown promise as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids that modulate various physiological processes .
Structure-Activity Relationship (SAR)
The biological activity of DFPH can be attributed to its structural characteristics. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for drug-like properties. Studies have demonstrated that modifications to the piperidine ring can significantly affect potency and selectivity against target enzymes .
Compound | Structure | IC (nM) | Remarks |
---|---|---|---|
DFPH | CHFN·HCl | Varies | Potent enzyme inhibitor |
LEI-401 | Pyrimidine derivative | 72 | Demonstrated high potency against NAPE-PLD |
Case Studies and Research Findings
- In Vivo Studies : In animal models, DFPH derivatives have been shown to affect emotional behavior by modulating endocannabinoid levels through the inhibition of NAPE-PLD. For example, LEI-401, a compound structurally related to DFPH, demonstrated significant behavioral changes in mice at doses as low as 30 mg/kg .
- Safety Profile : While DFPH is relatively low in toxicity, it can cause skin and eye irritation upon contact. Proper handling protocols are essential to minimize exposure risks during research and development activities .
- Comparative Analysis : A comparative study of fluorinated piperidine derivatives highlighted that 4,4-difluoropiperidine exhibited superior biological activity compared to its 3,3-difluoro counterpart, with GI values indicating enhanced potency due to structural positioning of fluorine atoms .
Properties
IUPAC Name |
4,4-difluoropiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUKBBBSMNNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374290 | |
Record name | 4,4-Difluoropiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144230-52-4 | |
Record name | 4,4-Difluoropiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144230-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoropiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 4,4-difluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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